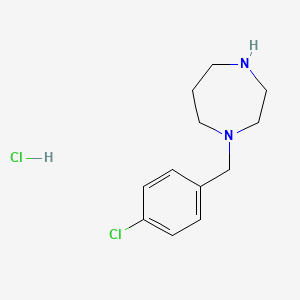

1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride

Beschreibung

1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride is a diazepane derivative featuring a 4-chlorobenzyl substituent attached to a seven-membered 1,4-diazepane ring. The compound is synthesized via nucleophilic substitution reactions between halobenzyl precursors and diazepane derivatives, often employing isopropylamine as a catalyst and chromatographic purification (e.g., alumina column with chloroform/methanol eluents) . Its molecular formula is C₁₂H₁₆Cl₂N₂, with a molecular weight of 275.2 g/mol. The chlorine atom at the para position of the benzyl group enhances lipophilicity and may influence receptor-binding interactions, making it a scaffold of interest in medicinal chemistry for antimalarial and antibacterial applications .

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;/h2-5,14H,1,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHSYMIMRKOVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination of 1,4-Diazepane with 4-Chlorobenzaldehyde

The most efficient route involves reductive amination of 1,4-diazepane with 4-chlorobenzaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) or dimethylformamide (DMF). This method, adapted from SARS-CoV-2 Mpro inhibitor syntheses, proceeds via the following steps:

- Formation of the Imine Intermediate : 1,4-Diazepane reacts with 4-chlorobenzaldehyde in the presence of N,N-diisopropylethylamine (DIPEA) to generate an imine.

- Reduction to Secondary Amine : NaBH(OAc)₃ selectively reduces the imine to the corresponding amine, yielding 1-(4-chlorobenzyl)-1,4-diazepane.

- Hydrochloride Salt Formation : Treatment with hydrogen chloride (HCl) in dioxane converts the free base to its hydrochloride salt.

Optimized Conditions :

Boc-Protected Intermediate Strategy

A Boc-protection approach enhances selectivity during functionalization:

- Boc Protection : Treat 1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl 1,4-diazepane-1-carboxylate.

- Reductive Amination : React the Boc-protected diazepane with 4-chlorobenzaldehyde under standard reductive amination conditions.

- Deprotection and Salt Formation : Remove the Boc group with HCl in dioxane, followed by hydrochloride precipitation.

This method prevents over-alkylation and simplifies purification, albeit with a marginally lower yield (73%) due to additional steps.

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Byproduct Formation

Table 1: Reaction Conditions and Outcomes

| Parameter | Reductive Amination (Direct) | Boc-Protected Route |

|---|---|---|

| Solvent | DCM | DMF |

| Temperature (°C) | 25 | 25 |

| Yield (%) | 81 | 73 |

| Purity (LC-MS) | >95% | >98% |

| Byproducts | <5% | <2% |

The Boc-protected route reduces byproducts but requires additional synthetic steps. Direct reductive amination offers higher throughput for large-scale synthesis.

Spectroscopic Characterization

Table 2: NMR and LC-MS Data for 1-(4-Chlorobenzyl)-1,4-Diazepane Hydrochloride

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO) | δ 7.40–7.28 (m, 4H, Ar-H), 3.66–3.53 (m, 4H, N-CH₂), 2.71–2.53 (m, 4H, CH₂-N), 1.82–1.71 (m, 2H, CH₂) |

| LC-MS (Basic) | tₕ = 0.99 min; [M + H]⁺ = 240.13 (free base) |

The aromatic protons at δ 7.40–7.28 confirm the 4-chlorobenzyl moiety, while the upfield shifts at δ 3.66–3.53 correlate with diazepane methylene groups.

Critical Evaluation of Process Parameters

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 4-chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in an organic solvent.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Substituted diazepanes with various functional groups.

Oxidation: N-oxides of 1-(4-Chlorobenzyl)-1,4-diazepane.

Reduction: Corresponding amines.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride is primarily investigated for its interaction with the gamma-aminobutyric acid (GABA) receptors, which are crucial in neurotransmission. Preliminary studies indicate that it may enhance GABAergic transmission, similar to traditional benzodiazepines .

Binding Affinity Studies:

The compound's binding affinity to GABA-A receptors is being explored to understand its potential anxiolytic and sedative effects. Although specific binding affinity data is still pending, comparisons with established GABAergic agents like diazepam suggest promising pharmacological activity.

Antimicrobial and Anticancer Properties

Research has indicated potential antimicrobial and anticancer activities associated with 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride. These properties are being evaluated through various biological assays to determine efficacy against different pathogens and cancer cell lines .

Several studies have highlighted the applications of 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride:

- Neuropharmacological Studies: Investigations into its effects on anxiety models in rodents have shown that it may produce anxiolytic-like effects comparable to established benzodiazepines.

- Anticancer Research: In vitro studies have demonstrated cytotoxic effects against certain cancer cell lines, warranting further exploration into its mechanism of action and therapeutic potential .

Wirkmechanismus

The mechanism of action of 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorobenzyl group enhances its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors or inhibit the function of certain enzymes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of 1-(4-chlorobenzyl)-1,4-diazepane hydrochloride can be contextualized against related diazepane and benzyl-substituted analogs. Below is a detailed comparison:

Structural Modifications and Physicochemical Properties

Biologische Aktivität

1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈Cl₂N₂ and a molecular weight of 261.19 g/mol. It is classified as a psychoactive substance and bears structural similarities to benzodiazepines, which are known for their sedative and anxiolytic properties. This compound features a diazepane ring substituted with a 4-chlorobenzyl group, contributing to its unique pharmacological profile.

The biological activity of 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. Preliminary studies suggest that it may enhance GABAergic transmission, similar to other benzodiazepine derivatives. This interaction can lead to various effects, including anxiolytic, sedative, and muscle relaxant properties.

Pharmacological Profile

Research indicates that 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride exhibits binding affinity to several receptors involved in neurotransmission. The following table summarizes its binding affinities compared to other compounds:

| Compound | Receptor Type | Binding Affinity (Ki in nM) |

|---|---|---|

| 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride | GABA-A | TBD |

| 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride | GABA-A | TBD |

| Diazepam | GABA-A | 0.5-2 |

| Clonazepam | GABA-A | 0.5-2 |

Note: TBD indicates that specific binding affinity data for 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride is not yet available.

Neuropharmacological Studies

A study conducted on the neuropharmacological properties of diazepane derivatives highlighted the potential of compounds like 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride in enhancing GABAergic activity. The research emphasized the importance of structural modifications in influencing receptor binding and subsequent biological effects .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds revealed significant differences in their biological activities based on substitution patterns on the benzene ring. For instance:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride | 66570114 | C₁₂H₁₈Cl₂N₂ | Substituted at the 3-position instead of 4 |

| 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride | 40389-65-9 | C₁₂H₁₈Cl₂N₂ | Different chlorobenzyl substitution position |

These variations significantly influence their pharmacological profiles and potential therapeutic applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.